molecular formula C25H25N3O4S B2868934 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 689740-83-8

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2868934
CAS RN: 689740-83-8
M. Wt: 463.55
InChI Key: AGTIMCYJJIQGMI-UHFFFAOYSA-N
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Description

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the given compound, has been developed as selective ligands for the translocator protein (18 kDa) for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Anti-inflammatory and Analgesic Agents

Derivatives synthesized from visnaginone and khellinone, structurally similar to the target compound, have shown significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Compounds based on pyrimidinones and oxazinones fused with thiophene rings, similar to the given chemical structure, have been synthesized and evaluated for their antimicrobial properties, offering new avenues for antibiotic development (Hossan et al., 2012).

Antifungal Agents

Specific derivatives containing a heterocyclic compound have demonstrated notable antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger, suggesting potential in antifungal therapy (Jafar et al., 2017).

Anticancer Activity

Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, structurally related to the compound , have been designed and synthesized, with one showing appreciable cancer cell growth inhibition across multiple cancer cell lines, indicating potential as anticancer agents (Al-Sanea et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-phenylethyl bromide to form the intermediate, which is then reacted with 2,4-pentanedione and ammonium acetate to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-phenylethyl bromide", "2,4-pentanedione", "ammonium acetate", "4-methoxyaniline" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-phenylethyl bromide in the presence of potassium carbonate and DMF to form the intermediate.", "Step 2: Reaction of the intermediate with 2,4-pentanedione and ammonium acetate in ethanol to yield the final product.", "Step 3: Coupling of the final product with 4-methoxyaniline in the presence of EDC and DMAP to form the desired compound." ] }

CAS RN

689740-83-8

Molecular Formula

C25H25N3O4S

Molecular Weight

463.55

IUPAC Name

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H25N3O4S/c1-16-17(2)33-24-22(16)23(30)27(14-13-18-7-5-4-6-8-18)25(31)28(24)15-21(29)26-19-9-11-20(32-3)12-10-19/h4-12H,13-15H2,1-3H3,(H,26,29)

InChI Key

AGTIMCYJJIQGMI-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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